molecular formula C14H13Br2N B14116601 [Bis(3-bromophenyl)methyl](methyl)amine

[Bis(3-bromophenyl)methyl](methyl)amine

Cat. No.: B14116601
M. Wt: 355.07 g/mol
InChI Key: SMUVDJBEJQDRGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Bis(3-bromophenyl)-N-methylmethanamine is an organic compound characterized by the presence of two bromophenyl groups attached to a central nitrogen atom, which is also bonded to a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(3-bromophenyl)-N-methylmethanamine typically involves the reaction of 3-bromobenzyl chloride with N-methylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the benzyl chloride, displacing the chloride ion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(3-bromophenyl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: 1,1-Bis(phenyl)-N-methylmethanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Bis(3-bromophenyl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-Bis(3-bromophenyl)-N-methylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl groups can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis(4-bromophenyl)-N-methylmethanamine: Similar structure but with bromine atoms in the para position.

    1,1-Bis(3-chlorophenyl)-N-methylmethanamine: Chlorine atoms instead of bromine.

    1,1-Bis(3-bromophenyl)-N-ethylmethanamine: Ethyl group instead of methyl.

Uniqueness

1,1-Bis(3-bromophenyl)-N-methylmethanamine is unique due to the specific positioning of the bromine atoms and the methyl group, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for specific applications where these structural features are advantageous.

Properties

Molecular Formula

C14H13Br2N

Molecular Weight

355.07 g/mol

IUPAC Name

1,1-bis(3-bromophenyl)-N-methylmethanamine

InChI

InChI=1S/C14H13Br2N/c1-17-14(10-4-2-6-12(15)8-10)11-5-3-7-13(16)9-11/h2-9,14,17H,1H3

InChI Key

SMUVDJBEJQDRGB-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CC(=CC=C1)Br)C2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.